molecular formula C10H11FO4 B14776519 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid

Katalognummer: B14776519
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: AXZSCNDPBPFVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid is a fluorinated aromatic compound with potential applications in various fields of scientific research. The presence of fluorine in its structure can significantly alter its chemical and physical properties, making it a valuable compound for study and application in different domains.

Vorbereitungsmethoden

The synthesis of 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid typically involves several steps. One common method includes the introduction of the fluorine atom into the aromatic ring through electrophilic aromatic substitution. The methoxymethoxy group can be introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity and interactions.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Wirkmechanismus

The mechanism by which 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methoxymethoxy group can also play a role in modulating the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Fluoro-4-(methoxymethoxy)-2-methylbenzoic acid include other fluorinated aromatic acids, such as:

  • 5-Fluoro-2-methoxybenzoic acid
  • 4-Fluoro-2-methylbenzoic acid
  • 5-Fluoro-4-methoxy-2-methylbenzoic acid These compounds share similar structural features but differ in the position and type of substituents, which can lead to variations in their chemical and physical properties. The unique combination of fluorine and methoxymethoxy groups in this compound makes it distinct and valuable for specific applications.

Eigenschaften

Molekularformel

C10H11FO4

Molekulargewicht

214.19 g/mol

IUPAC-Name

5-fluoro-4-(methoxymethoxy)-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-9(15-5-14-2)8(11)4-7(6)10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI-Schlüssel

AXZSCNDPBPFVPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)O)F)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.